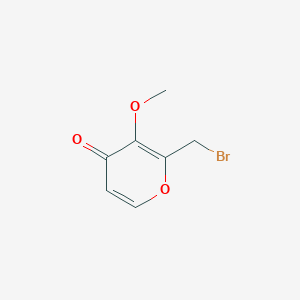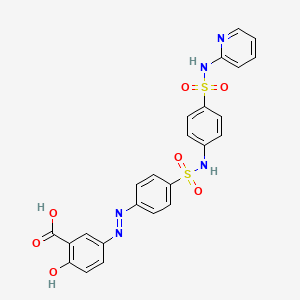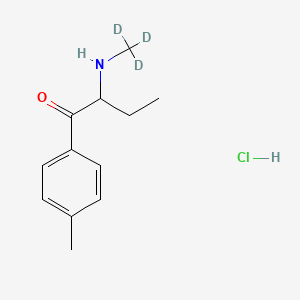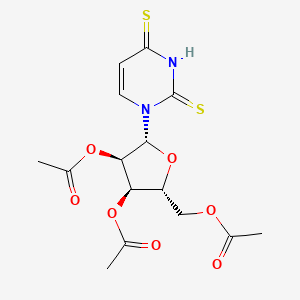
5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole: is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a trifluoromethoxy group at the 6-position. This compound is of interest due to its unique structural and electronic properties, which make it a valuable building block in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 6-(trifluoromethoxy)-1H-benzimidazole using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized benzimidazoles under mild reaction conditions. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the benzimidazole core .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its incorporation into these materials can enhance their performance and stability .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-6-(trifluoromethoxy)-1H-indole
- 5-Bromoindole-2-carboxylic acid hydrazone derivatives
- 5-Bromo-N’-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide derivatives
Uniqueness: Compared to these similar compounds, 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole stands out due to its benzimidazole core, which provides unique electronic properties and potential for diverse chemical modifications. The trifluoromethoxy group further enhances its stability and lipophilicity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H4BrF3N2O |
|---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
6-bromo-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-1-5-6(14-3-13-5)2-7(4)15-8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
LWMCJBRMGIBULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)OC(F)(F)F)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)


![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)





![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
